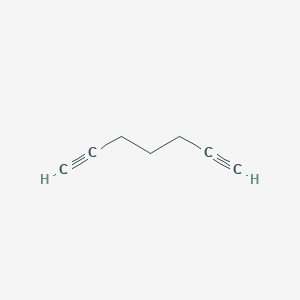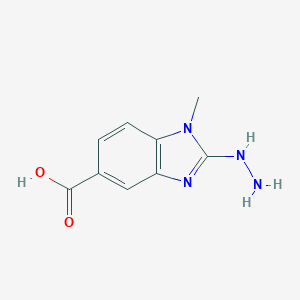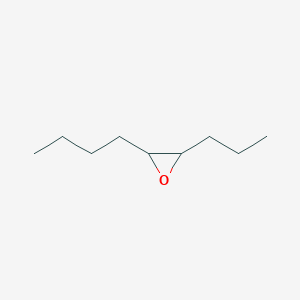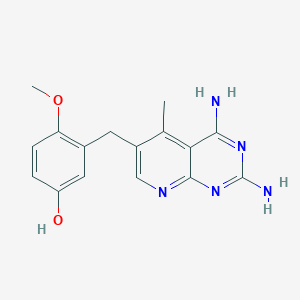![molecular formula C20H24N2O B051846 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine CAS No. 111452-72-3](/img/structure/B51846.png)
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine
Übersicht
Beschreibung
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine, also known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine acts as a serotonin receptor agonist and antagonist, depending on the specific receptor subtype. It has been shown to bind to the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of serotonin in the brain and other tissues.
Biochemische Und Physiologische Effekte
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can have effects on mood, appetite, and sleep. It has also been shown to decrease the activity of certain neurotransmitter systems, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is easy to synthesize. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on different serotonin receptor subtypes can be difficult to differentiate, which can make it challenging to interpret study results.
Zukünftige Richtungen
There are several future directions for research on 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. It may also have potential applications in the treatment of sleep disorders and appetite regulation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies exploring the effects of long-term exposure to 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine are needed to fully understand its safety profile.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazineylpiperazine has been widely studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including its ability to act as a serotonin receptor agonist and antagonist. This compound has been used in studies to investigate the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
Eigenschaften
CAS-Nummer |
111452-72-3 |
|---|---|
Produktname |
1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine |
Molekularformel |
C20H24N2O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2 |
InChI-Schlüssel |
PNBNIKKSFYNIFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

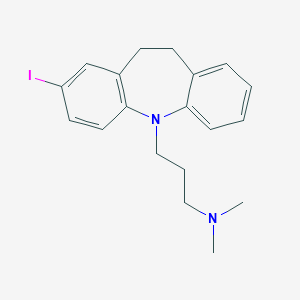
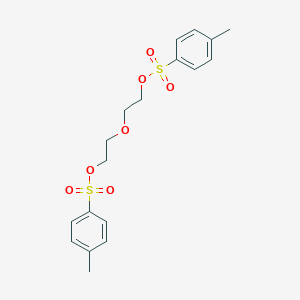
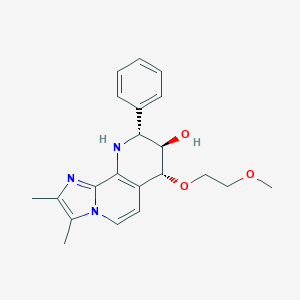
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
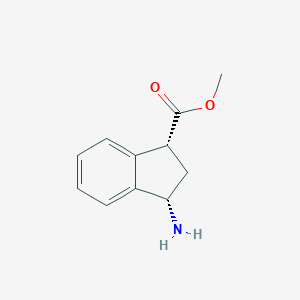
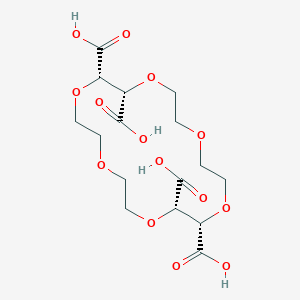
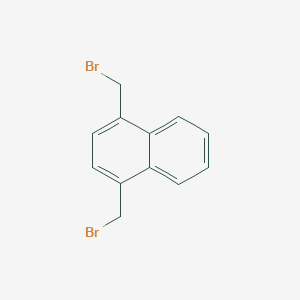
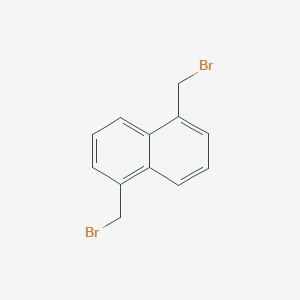
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
